4-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline
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Overview
Description
4-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline is a chemical compound with the molecular formula C10H10FN3 and a molecular weight of 191.2049032 This compound is characterized by the presence of a fluorine atom, an imidazole ring, and a methyl group attached to an aniline structure
Preparation Methods
The synthesis of 4-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline typically involves the reaction of 4-fluoro-2-methylaniline with an appropriate imidazole derivative under specific reaction conditions. The reaction conditions may include the use of solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
4-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or other substituents can be replaced by different functional groups using appropriate reagents and conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline can be compared with other similar compounds, such as:
4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline: This compound lacks the methyl group present in this compound, which may result in different chemical and biological properties.
3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline: The presence of a chlorine atom in addition to the fluorine atom may alter the compound’s reactivity and biological activity.
4-fluoro-N-(1H-imidazol-2-ylmethyl)-3-methylaniline: The position of the methyl group on the aniline ring can influence the compound’s chemical behavior and interactions with biological targets
Properties
IUPAC Name |
4-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-8-6-9(12)2-3-10(8)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDRZGRGSPTDFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NCC2=NC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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